Cas no 2228229-76-1 (tert-butyl N-3-amino-2-methyl-2-(5-methylfuran-2-yl)propylcarbamate)
tert-butyl N-3-amino-2-methyl-2-(5-methylfuran-2-yl)propylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-3-amino-2-methyl-2-(5-methylfuran-2-yl)propylcarbamate
- 2228229-76-1
- tert-butyl N-[3-amino-2-methyl-2-(5-methylfuran-2-yl)propyl]carbamate
- EN300-1872059
-
- Inchi: 1S/C14H24N2O3/c1-10-6-7-11(18-10)14(5,8-15)9-16-12(17)19-13(2,3)4/h6-7H,8-9,15H2,1-5H3,(H,16,17)
- InChI Key: IXQOQFBLVJPOPK-UHFFFAOYSA-N
- SMILES: O1C(C)=CC=C1C(C)(CN)CNC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 268.17869263g/mol
- Monoisotopic Mass: 268.17869263g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 77.5Ų
tert-butyl N-3-amino-2-methyl-2-(5-methylfuran-2-yl)propylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1872059-0.05g |
tert-butyl N-[3-amino-2-methyl-2-(5-methylfuran-2-yl)propyl]carbamate |
2228229-76-1 | 0.05g |
$1247.0 | 2023-09-18 | ||
| Enamine | EN300-1872059-0.1g |
tert-butyl N-[3-amino-2-methyl-2-(5-methylfuran-2-yl)propyl]carbamate |
2228229-76-1 | 0.1g |
$1307.0 | 2023-09-18 | ||
| Enamine | EN300-1872059-0.25g |
tert-butyl N-[3-amino-2-methyl-2-(5-methylfuran-2-yl)propyl]carbamate |
2228229-76-1 | 0.25g |
$1366.0 | 2023-09-18 | ||
| Enamine | EN300-1872059-0.5g |
tert-butyl N-[3-amino-2-methyl-2-(5-methylfuran-2-yl)propyl]carbamate |
2228229-76-1 | 0.5g |
$1426.0 | 2023-09-18 | ||
| Enamine | EN300-1872059-1.0g |
tert-butyl N-[3-amino-2-methyl-2-(5-methylfuran-2-yl)propyl]carbamate |
2228229-76-1 | 1g |
$1485.0 | 2023-06-01 | ||
| Enamine | EN300-1872059-2.5g |
tert-butyl N-[3-amino-2-methyl-2-(5-methylfuran-2-yl)propyl]carbamate |
2228229-76-1 | 2.5g |
$2912.0 | 2023-09-18 | ||
| Enamine | EN300-1872059-5.0g |
tert-butyl N-[3-amino-2-methyl-2-(5-methylfuran-2-yl)propyl]carbamate |
2228229-76-1 | 5g |
$4309.0 | 2023-06-01 | ||
| Enamine | EN300-1872059-10.0g |
tert-butyl N-[3-amino-2-methyl-2-(5-methylfuran-2-yl)propyl]carbamate |
2228229-76-1 | 10g |
$6390.0 | 2023-06-01 | ||
| Enamine | EN300-1872059-1g |
tert-butyl N-[3-amino-2-methyl-2-(5-methylfuran-2-yl)propyl]carbamate |
2228229-76-1 | 1g |
$1485.0 | 2023-09-18 | ||
| Enamine | EN300-1872059-5g |
tert-butyl N-[3-amino-2-methyl-2-(5-methylfuran-2-yl)propyl]carbamate |
2228229-76-1 | 5g |
$4309.0 | 2023-09-18 |
tert-butyl N-3-amino-2-methyl-2-(5-methylfuran-2-yl)propylcarbamate Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on tert-butyl N-3-amino-2-methyl-2-(5-methylfuran-2-yl)propylcarbamate
Recent Advances in the Synthesis and Applications of tert-Butyl N-3-amino-2-methyl-2-(5-methylfuran-2-yl)propylcarbamate (CAS: 2228229-76-1)
The compound tert-butyl N-3-amino-2-methyl-2-(5-methylfuran-2-yl)propylcarbamate (CAS: 2228229-76-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Recent studies have highlighted the importance of this carbamate derivative as a key intermediate in the synthesis of novel bioactive molecules. Its unique structural features, including the tert-butyl carbamate group and the 5-methylfuran moiety, make it a valuable building block for the development of small-molecule inhibitors and modulators of biological targets. Researchers have successfully employed this compound in the synthesis of potential drug candidates targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
One of the most significant breakthroughs involves the use of tert-butyl N-3-amino-2-methyl-2-(5-methylfuran-2-yl)propylcarbamate in the development of protease inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of selective inhibitors for SARS-CoV-2 main protease (Mpro), showcasing its potential in antiviral drug development. The study reported excellent yield and purity of the final products when using this intermediate, highlighting its synthetic utility.
In addition to its applications in drug synthesis, recent investigations have explored the compound's direct biological activities. Preliminary in vitro studies suggest that derivatives of this carbamate exhibit moderate anti-inflammatory and antioxidant properties, possibly attributed to the furan ring system. However, further structure-activity relationship studies are needed to fully elucidate its pharmacological potential and optimize its biological profile.
The synthetic methodology for tert-butyl N-3-amino-2-methyl-2-(5-methylfuran-2-yl)propylcarbamate has also seen improvements in recent years. A 2022 publication in Organic Process Research & Development described an optimized, scalable synthesis route with enhanced yield (85-90%) and reduced environmental impact through green chemistry approaches. This advancement is particularly important for potential industrial-scale production of pharmaceutical intermediates derived from this compound.
Looking forward, researchers are particularly interested in exploring the chiral properties of this molecule, as the presence of a stereocenter offers opportunities for developing enantiomerically pure therapeutic agents. Several research groups have initiated studies to investigate the differential biological activities of its enantiomers, which could lead to more targeted and effective drug development strategies.
In conclusion, tert-butyl N-3-amino-2-methyl-2-(5-methylfuran-2-yl)propylcarbamate (CAS: 2228229-76-1) represents a promising chemical entity with diverse applications in medicinal chemistry. Its role as a versatile synthetic intermediate, combined with emerging evidence of direct biological activity, positions this compound as an important focus for future research in drug discovery and development. Continued investigations into its structure-activity relationships and potential therapeutic applications are expected to yield significant contributions to the field of chemical biology and pharmaceutical sciences.
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